molecular formula C14H12O3 B6377698 2-Formyl-5-(3-hydroxymethylphenyl)phenol CAS No. 1261965-70-1

2-Formyl-5-(3-hydroxymethylphenyl)phenol

Cat. No.: B6377698
CAS No.: 1261965-70-1
M. Wt: 228.24 g/mol
InChI Key: IOFIJONCGKDYIV-UHFFFAOYSA-N
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Description

2-Formyl-5-(3-hydroxymethylphenyl)phenol is a phenolic compound featuring a benzene ring substituted with a formyl group (-CHO) at position 2 and a 3-hydroxymethylphenyl group (-C₆H₄-CH₂OH) at position 4.

Properties

IUPAC Name

2-hydroxy-4-[3-(hydroxymethyl)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-8-10-2-1-3-11(6-10)12-4-5-13(9-16)14(17)7-12/h1-7,9,15,17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFIJONCGKDYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685074
Record name 3-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-70-1
Record name 3-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-(3-hydroxymethylphenyl)phenol typically involves the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine in toluene . This method yields the precursor aldehydes, which are then reduced using sodium borohydride to obtain the desired hydroxymethyl derivatives . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The compound is often produced with a minimum purity of 95% .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-(3-hydroxymethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2-Formyl-5-(3-formylphenyl)phenol.

    Reduction: 2-Hydroxymethyl-5-(3-hydroxymethylphenyl)phenol.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

2-Formyl-5-(3-hydroxymethylphenyl)phenol is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Formyl-5-(3-hydroxymethylphenyl)phenol involves its interaction with various molecular targets. The formyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The compound’s phenolic structure allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The hydroxymethyl group in the target compound enhances hydrophilicity compared to methoxy or methyl groups in analogues like 9d and 9e .
  • Synthetic Accessibility : Unlike the target compound, which may require specialized coupling reactions, analogues in are synthesized via Friedel-Crafts or Suzuki-Miyaura reactions .

Pyrrole Alkaloid Analogues

Compound Name Key Substituents Molecular Formula Source/Bioactivity
4-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid Pyrrole core with 2-formyl, 5-hydroxymethyl C₁₀H₁₂NO₄ Lentinula edodes (mushroom); cytotoxic potential
Methyl 2-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-3-phenylpropanoate Pyrrole core with ester and phenyl groups C₁₇H₁₇NO₄ Lycium chinense; hypoglycemic activity

Key Observations :

  • Natural vs. Synthetic: The target compound’s phenolic structure differentiates it from pyrrole alkaloids, which are predominantly isolated from natural sources .

Thiophene-Based Analogues

Compound Name Key Substituents Molecular Formula Melting Point (°C) Application
2-Formyl-5-phenylthiophene (3a) 2-formyl, 5-phenyl C₁₁H₈OS 101–102 Nonlinear optical materials
2-Formyl-5-(4-methoxyphenyl)thiophene (3b) 2-formyl, 5-(4-MeO-phenyl) C₁₂H₁₀O₂S 118–119 Nonlinear optical materials

Key Observations :

  • Electronic Properties: Thiophene analogues are engineered for nonlinear optical (NLO) applications due to their conjugated systems, whereas the target compound’s phenol core may prioritize redox or antioxidant activity .

Research Findings and Implications

Structural Uniqueness: The combination of formyl and hydroxymethylphenyl groups on a phenol ring distinguishes this compound from synthetic trisubstituted phenols (e.g., 9d, 9e) and natural pyrrole alkaloids .

Potential Bioactivity: While direct studies are lacking, structurally related pyrrole alkaloids exhibit cytotoxicity and hypoglycemic effects, suggesting avenues for pharmacological evaluation .

Synthetic Challenges : The hydroxymethylphenyl group may complicate synthesis compared to methoxy or methyl analogues, necessitating protective group strategies .

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